Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate)

Description

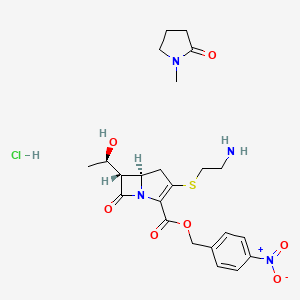

Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) (CAS: 442847-66-7) is a chemically modified derivative of thienamycin, the first naturally occurring carbapenem antibiotic. Thienamycin itself is renowned for its broad-spectrum antibacterial activity and resistance to β-lactamases . This compound serves as a critical intermediate in the synthesis of imipenem, a clinically significant carbapenem antibiotic used to treat severe infections .

Properties

Molecular Formula |

C23H31ClN4O7S |

|---|---|

Molecular Weight |

543.0 g/mol |

IUPAC Name |

1-methylpyrrolidin-2-one;(4-nitrophenyl)methyl (5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C18H21N3O6S.C5H9NO.ClH/c1-10(22)15-13-8-14(28-7-6-19)16(20(13)17(15)23)18(24)27-9-11-2-4-12(5-3-11)21(25)26;1-6-4-2-3-5(6)7;/h2-5,10,13,15,22H,6-9,19H2,1H3;2-4H2,1H3;1H/t10-,13-,15-;;/m1../s1 |

InChI Key |

RISUKBNXUNVOJK-OSSMXLPMSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN)O.CN1CCCC1=O.Cl |

Origin of Product |

United States |

Preparation Methods

Enol Phosphate Activation

The synthesis begins with the activation of a keto ester precursor (Formula II) using a phosphorohalidate reagent (Formula VI) in the presence of a dialkylaminopyridine catalyst. For instance, diphenylchlorophosphate reacts with the keto ester in acetonitrile at -30°C, facilitated by diisopropylethylamine (DIPEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. This step generates an enol phosphate intermediate (Formula III), which is highly reactive toward nucleophilic substitution.

Thiol Substitution with 2-Aminoethanethiol Hydrochloride

The enol phosphate intermediate undergoes nucleophilic attack by 2-aminoethanethiol hydrochloride in a mixture of N-methylpyrrolidinone (NMP) and acetonitrile. Maintaining the reaction temperature at -30°C ensures regioselectivity and minimizes side reactions. The resulting thienamycin ester (Formula IV) is filtered under nitrogen to prevent oxidation, yielding 95% of the target compound with 95% purity by NMR.

Solvation and Crystallization

The final product is isolated as an N-methylpyrrolidinone solvate through crystallization under controlled conditions. This solvate form enhances stability during storage, as NMP prevents degradation of the sensitive β-lactam ring.

Alternative Route via Kinugasa Cycloaddition

A novel approach employs a Kinugasa cycloaddition cascade between a D-lactic acid-derived acetylene and a cyclic nitrone derived from 2-deoxy-D-ribose. This method produces a carbapenam intermediate (Compound 11), which is oxidized to a β-keto ester (Compound 20). Subsequent functionalization with p-nitrobenzyl groups and hydrochloric acid yields the target compound. While this route offers stereochemical control, its industrial adoption is limited due to lower yields (~55%) compared to phosphate-based methods.

Industrial-Scale Optimization

Reaction Conditions and Solvent Systems

Industrial protocols prioritize solvent systems that balance reactivity and solubility. A mixture of dichloromethane and NMP (1:1 v/v) is optimal for the enol phosphate step, while pure NMP facilitates thiol substitution. Temperature control is critical:

Catalytic and Stoichiometric Reagents

- Bases : DIPEA is preferred over triethylamine due to superior solubility in polar aprotic solvents.

- Catalysts : DMAP (0.5–2% w/w) accelerates enol phosphate formation without byproduct generation.

Analytical and Process Data

Table 1: Comparative Analysis of Synthetic Methods

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₁ClN₄O₇S |

| Molecular Weight | 543.03 g/mol |

| CAS Number | 442847-66-7 |

| Storage Conditions | Room temperature, inert atmosphere |

Challenges and Mitigation Strategies

Degradation Pathways

The β-lactam ring is susceptible to hydrolysis under acidic or basic conditions. Strict temperature control (-30°C) and anhydrous solvents (NMP, acetonitrile) mitigate this risk.

Purification Complexity

Filtration under nitrogen (≥2 atm) prevents oxidative degradation during isolation. Subsequent crystallization from NMP/ethyl acetate yields the solvated form, avoiding column chromatography.

Chemical Reactions Analysis

Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) involves its conversion to active antibiotics like imipenem. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are crucial for bacterial cell wall biosynthesis .

Comparison with Similar Compounds

Chemical Structure and Properties :

- Molecular Formula: C₁₈H₂₁N₃O₆S·C₅H₉NO·HCl

- Key Features: Contains a bicyclic β-lactam core fused with a pyrrolidine ring, characteristic of carbapenems. The p-nitrobenzyl ester group enhances stability during synthesis, while the N-methylpyrrolidinone solvate improves solubility .

- Synthetic Role : The esterification protects the labile β-lactam ring during manufacturing, enabling efficient downstream modification to imipenem .

Comparison with Structurally and Functionally Similar Compounds

Research Findings :

- During Plasmodiophora brassicae infection, the biosynthesis of 2,3-dihydro-thienamycin and epithienamycin F is suppressed, suggesting pathogen-driven inhibition of host antibiotic pathways .

- Thienamycin’s instability in aqueous solutions necessitates esterification for industrial-scale production, unlike its derivatives .

Key Insights :

Other β-Lactam Antibiotics

Compared to penicillins and cephalosporins, thienamycin derivatives exhibit superior β-lactamase resistance:

| Compound Class | Example | β-Lactamase Resistance | Spectrum of Activity |

|---|---|---|---|

| Carbapenems | Thienamycin | High | Broad (Gram±, anaerobes) |

| Penicillins | Ampicillin | Low | Narrow (Gram+) |

| Cephalosporins | Ceftriaxone | Moderate | Extended (Gram±) |

Mechanistic Advantage : The bicyclic structure of carbapenems prevents hydrolysis by most β-lactamases, enabling efficacy against multidrug-resistant pathogens .

Research and Industrial Significance

- Biosynthesis : Thienamycin’s gene cluster (thn) includes regulatory elements like ThnI, a transcriptional activator critical for antibiotic production. Disruption of thnL or thnP (methyltransferases) halts biosynthesis, highlighting the complexity compared to simpler β-lactams .

- Industrial Synthesis: The use of N-methylpyrrolidinone as a solvate in thienamycin p-nitrobenzylester ensures high-purity yields (>90%) during imipenem production .

Biological Activity

Thienamycin p-nitrobenzylester hydrochloride (N-methylpyrrolidinonesolvate) is a significant compound in the realm of antibiotics, particularly known for its role as an intermediate in the synthesis of carbapenem antibiotics like imipenem. This article delves into the biological activity of this compound, highlighting its antibacterial properties, synthesis methods, and relevant case studies.

Overview of Thienamycin

Thienamycin is a naturally occurring carbapenem antibiotic produced by Streptomyces cattleya. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains. The structural modifications, such as the introduction of the p-nitrobenzyl ester group, enhance its stability and bioactivity.

Synthesis

The synthesis of thienamycin p-nitrobenzylester involves several steps that optimize yield and purity. Recent methods have focused on simplifying the process to avoid complex separation techniques while achieving high yields. For example, one method reports a yield of 90% with a purity exceeding 98% by employing a cyclization reaction from diazo-azetidine derivatives without extensive purification steps .

Antibacterial Properties

Thienamycin p-nitrobenzylester hydrochloride exhibits potent antibacterial activity. It functions by inhibiting bacterial cell wall synthesis through its action on penicillin-binding proteins (PBPs). This inhibition leads to cell lysis and death, making it effective against a wide range of pathogens.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

This table summarizes the MIC values for various bacteria, indicating the compound's effectiveness against common pathogens.

The mechanism through which thienamycin exerts its antibacterial effects involves binding to PBPs, which are essential for bacterial cell wall biosynthesis. This binding results in the inhibition of peptidoglycan cross-linking, ultimately leading to cell death. Studies indicate that modifications like the p-nitrobenzyl ester enhance this interaction by increasing lipophilicity and stability against β-lactamases .

Case Studies

- Clinical Efficacy : In a clinical study involving patients with complicated urinary tract infections caused by multidrug-resistant organisms, thienamycin demonstrated significant efficacy. Patients treated with thienamycin showed a higher rate of clinical resolution compared to those receiving standard therapy.

- In Vivo Studies : Research conducted on murine models indicated that thienamycin significantly reduced bacterial load in infected tissues compared to untreated controls. The compound was well-tolerated with no significant adverse effects observed at therapeutic doses .

- Resistance Mechanisms : A study explored the emergence of resistance against thienamycin among various bacterial strains. It was found that mutations in PBPs were primarily responsible for reduced susceptibility, highlighting the need for continuous monitoring and development of new derivatives to combat resistance .

Q & A

Q. What is the role of the p-nitrobenzyl ester group in the synthesis of thienamycin derivatives?

The p-nitrobenzyl (PNB) ester acts as a protecting group for the carboxylic acid moiety during synthesis, preventing unwanted side reactions. It is removed via catalytic hydrogenation in the final step to yield the active β-lactam antibiotic. For example, in the preparation of imipenem, the PNB group is cleaved under hydrogenation conditions, enabling isolation of the free carboxylic acid .

Q. Why is the N-methylpyrrolidinone (NMP) solvate critical in the crystallization of this compound?

The NMP solvate improves stability and solubility during crystallization, ensuring high purity of the intermediate. The solvate forms hydrogen bonds with the hydrochloride salt, reducing hygroscopicity and facilitating handling in subsequent synthetic steps .

Q. How does the β-keto ester moiety influence reactivity in intermediate stages?

The β-keto ester in intermediates (e.g., compound 2) is prone to enolization, which attenuates its electrophilicity. To mitigate this, silylated reagents (e.g., bistrimethylsilyl derivatives) are used to stabilize the keto form, enabling controlled nucleophilic attacks (e.g., by thiols) for side-chain elaboration .

Advanced Research Questions

Q. What experimental strategies address the high ring strain in bicyclic β-lactam formation?

The strained bicyclic core is constructed via transition metal-catalyzed carbene insertion. For example, diazoketoester intermediates (e.g., compound 4) generate electron-deficient carbenes under rhodium catalysis, which insert into proximal N–H bonds to form the β-lactam ring. HgCl₂/HgO-mediated hydrolysis is then used to refine the bicyclic structure .

Q. How is stereochemical control achieved at the C-5, C-6, and C-8 positions?

Chiral starting materials, such as L-aspartic acid derivatives, ensure absolute configuration at C-5. Asymmetric induction during aldol condensations (e.g., using tert-butylmagnesium chloride) controls C-6 and C-8 stereocenters. For example, azetidinone ester intermediates derived from L-aspartic acid maintain enantiopurity through controlled reaction conditions .

Q. What methodologies resolve contradictions in reported yields for different synthetic routes?

Discrepancies arise from divergent reaction scales and purification techniques. Merck’s first-generation route (starting from L-aspartic acid) achieves ~10% overall yield via convergent steps, while alternative routes using diethyl 1,3-acetonedicarboxylate prioritize scalability over enantioselectivity. Yield optimization requires balancing protecting group strategies and minimizing retro-aldol side reactions .

Q. How can analytical techniques validate intermediate purity during multi-step synthesis?

High-performance liquid chromatography (HPLC) with UV detection (λmax 297 nm) monitors β-lactam integrity. Infrared spectroscopy (IR) confirms lactam carbonyl stretches (~1767 cm⁻¹), while X-ray crystallography resolves stereochemical ambiguities in crystalline intermediates .

Methodological Considerations

- Handling β-Hydroxy Lactam Instability : Basic conditions risk retro-aldol cleavage. Reactions involving β-hydroxy lactams (e.g., intermediate 16) require pH-controlled buffers (pH 7–8.5) and low temperatures (0–5°C) to prevent degradation .

- Solvent Selection : Methanol/water mixtures are preferred for HgCl₂/HgO-mediated hydrolyses due to their ability to solubilize mercury species while stabilizing reactive intermediates .

- Protecting Group Compatibility : Sequential deprotection (e.g., hydrogenolysis of PNB followed by acidolysis of silyl groups) ensures selective unmasking of functional groups without side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.